Epieriocalyxin A

Overview

Description

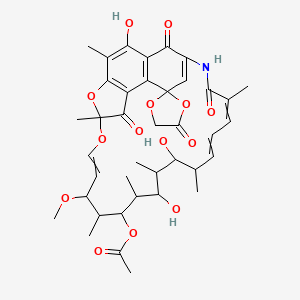

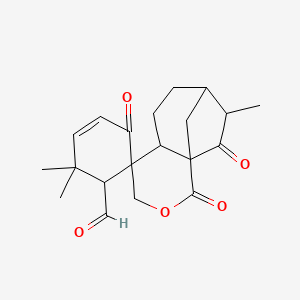

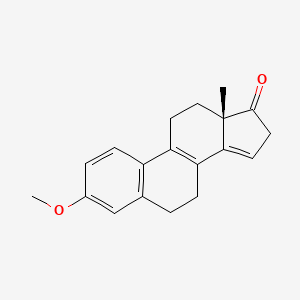

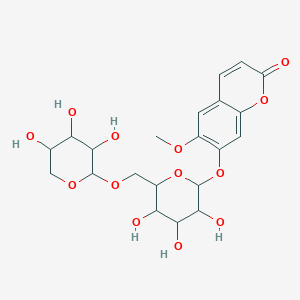

Epieriocalyxin A is a useful research compound. Its molecular formula is C20H24O5 and its molecular weight is 344.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Epieriocalyxin A suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Epieriocalyxin A including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Apoptosis Induction in Colon Cancer Cells

Epieriocalyxin A (EpiA), derived from the herb Isodon eriocalyx, has been studied for its effects on colon cancer cells. Research indicates that EpiA can suppress the growth of Caco-2 colon cancer cells. It induces apoptosis (programmed cell death) by triggering annexin V flipping and DNA fragmentation. Additionally, EpiA has been observed to generate reactive oxygen species (ROS) in cells, causing damage to the mitochondrial membrane. Notably, it influences the expression of apoptosis-related proteins, increasing caspase 3 and Bax, and decreasing Bcl2 expression. These findings suggest EpiA's potential as a novel compound for inducing apoptosis in colon cancer therapy (Wang et al., 2015).

Cell Adhesion and Junctional Properties Modification

In another context, the expression of podocalyxin, a membrane protein, has been studied for its effects on cell adhesion and junctional properties. While not directly related to Epieriocalyxin A, this study contributes to understanding cellular processes relevant in cancer research. Podocalyxin modifies adhesion properties and affects the distribution of junctional proteins, potentially impacting cell signaling and morphology (Takeda et al., 2000).

Role in Erythroid Progenitors and Anemia Recovery

Research on podocalyxin, a molecule similar to Epieriocalyxin A in structure, has shown its expression in erythroid progenitors during stress but found it dispensable for anemia recovery. This suggests that while podocalyxin is expressed in response to stress in the erythroid lineage, it is not critical for the efficient recovery from anemia, indicating its limited role in certain therapeutic applications (Hughes et al., 2007; Maltby et al., 2009).

Electroporation in DNA-based Vaccine Delivery

Electroporation has been used to enhance the transfer of DNA vaccines and therapeutic plasmids, including those potentially carrying Epieriocalyxin A. This technique has demonstrated benefits in various species, including humans, and is being explored in clinical trials. It represents a promising method for the delivery of DNA-based treatments (Bodles-Brakhop et al., 2009).

Cancer and Podocalyxin Expression

Podocalyxin, a molecule structurally similar to Epieriocalyxin A, has been implicated in various cancers. Its expression correlates with cell migration and seeding of new hematopoietic tissues. Abnormal podocalyxin expression is observed in breast, prostate, liver, pancreatic, and kidney cancers, as well as leukemia. Understanding its activities might facilitate the development of new treatment strategies, potentially relevant to Epieriocalyxin A's applications (Nielsen & McNagny, 2009).

properties

IUPAC Name |

2',2',10-trimethyl-2,5',11-trioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,6'-cyclohex-3-ene]-1'-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O5/c1-11-12-4-5-13-19(8-12,16(11)23)17(24)25-10-20(13)14(9-21)18(2,3)7-6-15(20)22/h6-7,9,11-14H,4-5,8,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTFGUZQAIRRLSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3C(C2)(C1=O)C(=O)OCC34C(C(C=CC4=O)(C)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',2',10-Trimethyl-2,5',11-trioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,6'-cyclohex-3-ene]-1'-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

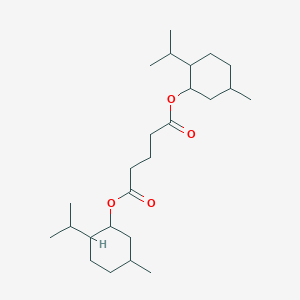

![(11-Acetyloxy-2,13-dihydroxy-5,9-dimethyl-14-methylidene-15-oxo-5-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)methyl acetate](/img/structure/B8235229.png)

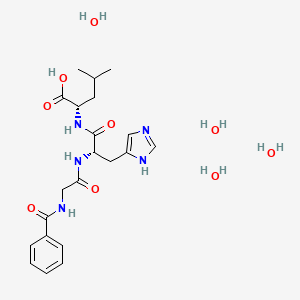

![2-[[2-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-7-hydroxy-8-(hydroxymethyl)-8-(5-hydroxy-4-methylpent-3-enyl)-1,4a,10a,10b-tetramethyl-3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8235242.png)